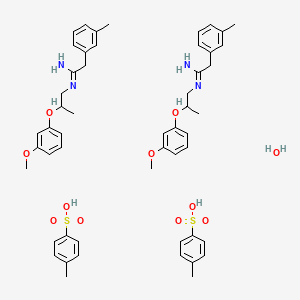

![molecular formula C50H99NO9 B1262152 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

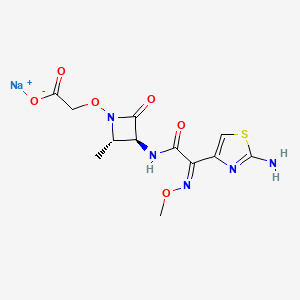

Alpha-Galactosylceramide (alpha-GalCer; KRN7000) is a synthetic glycolipid derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and has shown significant anti-tumor activity in various in vivo models . Alpha-Galactosylceramide is known for its ability to activate invariant natural killer T (iNKT) cells, making it a valuable compound in immunological research and potential therapeutic applications .

准备方法

Alpha-Galactosylceramide can be synthesized using various methods. One practical and scalable synthesis involves using glycosyl iodide as the glycosyl donor . This method includes eight steps starting from commercially available d-galactose and phytosphingosine, with only three column chromatographic purifications required . Another method involves dissolving alpha-Galactosylceramide in a solution of 0.5% Tween20 and 0.9% NaCl, heating it to 85°C until it turns cloudy, and then allowing it to clear at room temperature .

化学反应分析

Alpha-Galactosylceramide undergoes various chemical reactions, including glycosylation and oxidation . Common reagents used in these reactions include glycosyl iodide and phytosphingosine . The major products formed from these reactions are highly pure alpha-Galactosylceramide and its analogues . The compound is also known to form complexes with CD1d molecules, which are crucial for its immunostimulatory properties .

科学研究应用

Alpha-Galactosylceramide has a wide range of scientific research applications. It is extensively used in immunology to study the activation of iNKT cells and their role in immune responses . In medicine, alpha-Galactosylceramide has shown promise in cancer therapy due to its potent anti-tumor activity . It is also used in the development of novel vaccine adjuvants and in studies related to autoimmune diseases . Additionally, alpha-Galactosylceramide is used in the design of immune-modulating glycolipids for clinical applications .

作用机制

Alpha-Galactosylceramide exerts its effects by binding to CD1d molecules on antigen-presenting cells, forming a complex that is recognized by the T cell receptor on iNKT cells . This interaction leads to the activation of iNKT cells, which then release a range of cytokines that modulate the immune response . The activation of iNKT cells can lead to the activation of other immune cells, such as dendritic cells and T cells, enhancing the overall immune response .

相似化合物的比较

Alpha-Galactosylceramide is unique in its potent activation of iNKT cells and its strong immunostimulatory properties . Similar compounds include other glycolipids that activate iNKT cells, such as galactosyl (alpha1–>2) galactosyl ceramide . alpha-Galactosylceramide remains the most extensively studied and widely used compound in this category due to its well-documented efficacy and safety profile .

属性

IUPAC Name |

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

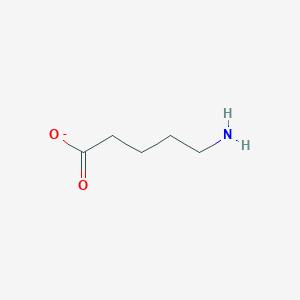

![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

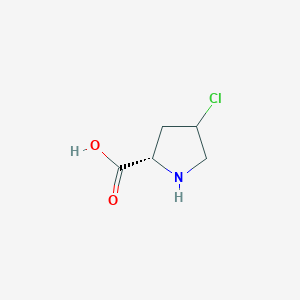

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

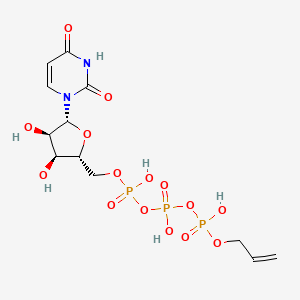

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1262083.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)

![sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1262086.png)

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)